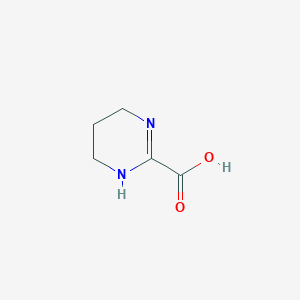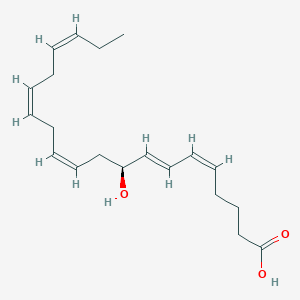
1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid (THP) is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. THP has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Wirkmechanismus
The mechanism of action of 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid is not fully understood. However, studies have suggested that 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid may exert its biological effects through the modulation of various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid has also been shown to interact with various cellular targets, including enzymes and receptors.
Biochemical and Physiological Effects:
1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid has been found to exhibit a wide range of biochemical and physiological effects. Studies have shown that 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid can modulate the activity of various enzymes, including COX-2, MMP-9, and PKC. 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid has also been shown to interact with various receptors, including the P2X7 receptor and the adenosine A2A receptor. In addition, 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid has been found to affect various physiological processes, including inflammation, angiogenesis, and cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit a wide range of biological activities. However, 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid also has some limitations. It is not very soluble in water, which can make it difficult to work with in some experiments. In addition, 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid can be unstable under certain conditions, which can affect its biological activity.
Zukünftige Richtungen
There are several future directions for the study of 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid. One area of research is the development of new synthetic methods for 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid that are more efficient and environmentally friendly. Another area of research is the identification of new biological targets for 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid. Finally, there is a need for further studies to determine the safety and efficacy of 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid in vivo, which could lead to the development of new therapeutic agents based on 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid.
In conclusion, 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid is a promising compound that has potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid represents an exciting area of research in medicinal chemistry and has the potential to lead to the development of new therapeutic agents.
Synthesemethoden
The synthesis of 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid can be achieved through several methods, including the Biginelli reaction and the Hantzsch reaction. The Biginelli reaction involves the condensation of an aldehyde, a β-ketoester, and urea in the presence of a catalyst. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia in the presence of a catalyst. Both methods have been shown to be effective in synthesizing 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid with high yields.
Wissenschaftliche Forschungsanwendungen
1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid has been extensively studied for its potential therapeutic applications. Studies have shown that 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid has also been found to exhibit anti-tumor properties by inducing apoptosis in cancer cells. In addition, 1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid has been shown to exhibit anti-viral properties by inhibiting the replication of certain viruses.
Eigenschaften
CAS-Nummer |
129578-99-0 |
|---|---|
Produktname |
1,4,5,6-Tetrahydropyrimidine-2-carboxylic acid |
Molekularformel |
C5H8N2O2 |
Molekulargewicht |
128.13 g/mol |
IUPAC-Name |
1,4,5,6-tetrahydropyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C5H8N2O2/c8-5(9)4-6-2-1-3-7-4/h1-3H2,(H,6,7)(H,8,9) |
InChI-Schlüssel |
GBQXFUIEIKDGHL-UHFFFAOYSA-N |
SMILES |
C1CNC(=NC1)C(=O)O |
Kanonische SMILES |
C1CNC(=NC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















